
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been found to have promising effects on cognitive function, inflammation, and neurodegenerative diseases.
Mécanisme D'action
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a selective agonist of the α7 nAChR, a type of receptor found in the central and peripheral nervous systems. Activation of the α7 nAChR has been linked to improved cognitive function, anti-inflammatory effects, and neuroprotection. 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride binds to the α7 nAChR and activates it, leading to downstream signaling events that result in the observed effects.
Biochemical and Physiological Effects:
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have a range of biochemical and physiological effects, including improved cognitive function, anti-inflammatory effects, and neuroprotection. In animal models of Alzheimer's disease and schizophrenia, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve memory and cognitive function. In models of inflammation, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to reduce levels of pro-inflammatory cytokines and to have anti-inflammatory effects. In models of neurodegenerative diseases, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have neuroprotective effects and to reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor. Additionally, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied and characterized, making it a reliable tool compound for studying the function of the α7 nAChR. However, one limitation of using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is its potential toxicity at high doses, which must be taken into account when designing experiments.
Orientations Futures
There are many potential future directions for research on 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the development of new drugs targeting the α7 nAChR, using 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a tool compound. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride on cognitive function, inflammation, and neurodegenerative diseases. Finally, there is potential for the use of 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of autoimmune diseases, although more research is needed to fully explore this possibility.
Méthodes De Synthèse
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol with 2-methylpiperidine, followed by the addition of propylene oxide and subsequent hydrochloric acid treatment to yield the final product.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and drug discovery. In neuroscience, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects and may have potential in the treatment of autoimmune diseases. In drug discovery, 1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been used as a tool compound to study the function of the α7 nAChR and to develop new drugs targeting this receptor.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-13-7-8-17(14(2)10-13)20-12-16(19)11-18-9-5-4-6-15(18)3;/h7-8,10,15-16,19H,4-6,9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGQEMJCTVXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

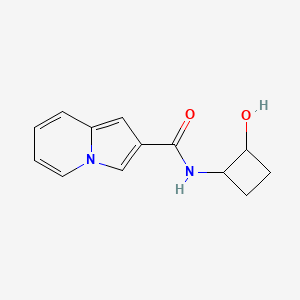

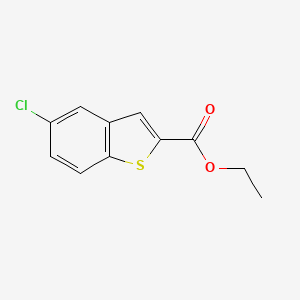
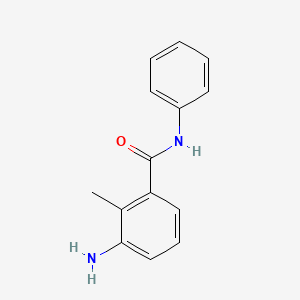
![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)
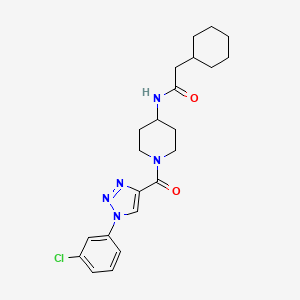

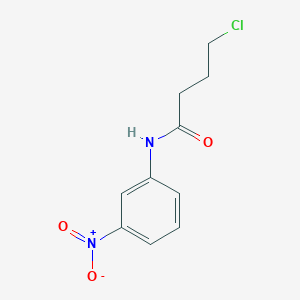
![Methyl 4-[[2-[2-[2-[(4-methoxy-4-oxobutyl)amino]-2-oxoethoxy]phenoxy]acetyl]amino]butanoate](/img/structure/B2804285.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)
![4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2804287.png)
![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)
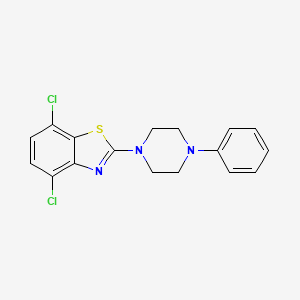
![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)